

An In-depth Technical Guide to the Solubility of Fmoc-Phe-OH-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-Phenylalanine-d5 (**Fmoc-Phe-OH-d5**). Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Fmoc-Phe-OH, to provide a robust framework for its application in research and development. The minor mass difference imparted by deuterium substitution is not expected to significantly alter the solubility profile.

Introduction to Fmoc-Phe-OH-d5

Fmoc-Phe-OH-d5 is a deuterated, N-terminally protected derivative of the amino acid L-phenylalanine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS)[1][2]. The deuterium-labeled phenyl ring makes it a valuable tool in mass spectrometry-based applications, such as proteomics and pharmacokinetic studies, for use as an internal standard[3]. Understanding its solubility is critical for its effective use in these applications, as poor solubility can lead to inaccurate quantification and failed syntheses[2].

Solubility Profile of Fmoc-Phe-OH

Fmoc-Phe-OH is characterized as a highly hydrophobic molecule[4][5]. This property dictates its solubility, making it generally insoluble in aqueous solutions while being readily soluble in various polar aprotic organic solvents commonly used in peptide synthesis[1][5][6].







The following table summarizes the available quantitative and qualitative solubility data for Fmoc-Phe-OH in several common laboratory solvents.



Solvent	Chemical Formula	Solubility (mg/mL)	Molarity (mM)	Temperatur e (°C)	Notes
Dimethyl Sulfoxide (DMSO)	C2H6OS	100	258.11	Not Specified	Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility[7] [8].
N,N- Dimethylform amide (DMF)	СзН7NО	~193.7	~500	Not Specified	Calculated from "clearly soluble" at 25 mmole in 50 ml[9]. A common solvent for SPPS[1][5].
N-Methyl-2- pyrrolidone (NMP)	C₅H∍NO	Readily Soluble	Not Specified	Not Specified	Frequently used in peptide synthesis[1] [5].
Chloroform	CHCl₃	Slightly Soluble	Not Specified	Not Specified	[4]
Dichlorometh ane (DCM)	CH2Cl2	Soluble	Not Specified	Not Specified	Some Fmocamino acids may require DMF for complete dissolution[10].
Ethyl Acetate	C4H8O2	Soluble	Not Specified	Not Specified	[11]



Note: The data presented is for the non-deuterated Fmoc-Phe-OH. The solubility of **Fmoc-Phe-OH-d5** is expected to be highly similar.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of **Fmoc-Phe-OH-d5** in a given solvent.

- Fmoc-Phe-OH-d5
- Selected solvent(s) of high purity
- Analytical balance
- Vortex mixer
- Magnetic stirrer and stir bars
- Temperature-controlled environment (e.g., water bath or incubator)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of Fmoc-Phe-OH-d5 into a vial.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial to prevent solvent evaporation.
 - Agitate the mixture using a vortex mixer and then place it on a magnetic stirrer in a temperature-controlled environment for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

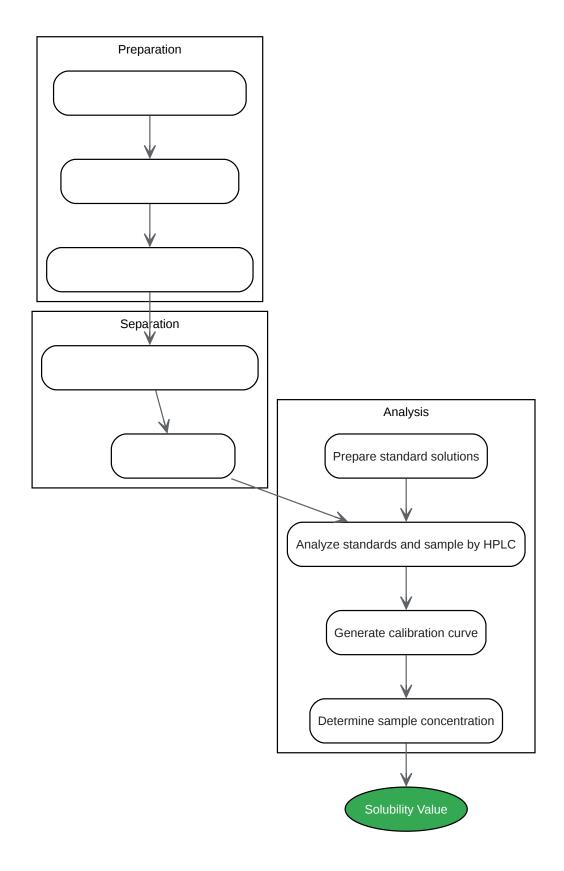


- Separation of Undissolved Solute:
 - After the equilibration period, centrifuge the vial at high speed to pellet the undissolved solid.
 - Carefully collect an aliquot of the supernatant without disturbing the pellet.
- · Quantification of Dissolved Solute:
 - Prepare a series of standard solutions of Fmoc-Phe-OH-d5 of known concentrations in the same solvent.
 - Analyze the standard solutions and the supernatant sample by HPLC with UV detection (monitoring at 254 nm or 301 nm is suitable for the Fmoc group)[12].
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of Fmoc-Phe-OH-d5 in the supernatant by interpolating its peak area on the calibration curve.
- · Calculation of Solubility:
 - The determined concentration from the HPLC analysis represents the solubility of Fmoc-Phe-OH-d5 in that solvent at the specified temperature.

Visualizing Workflows and Relationships

The following diagram illustrates the key steps in the experimental determination of solubility.



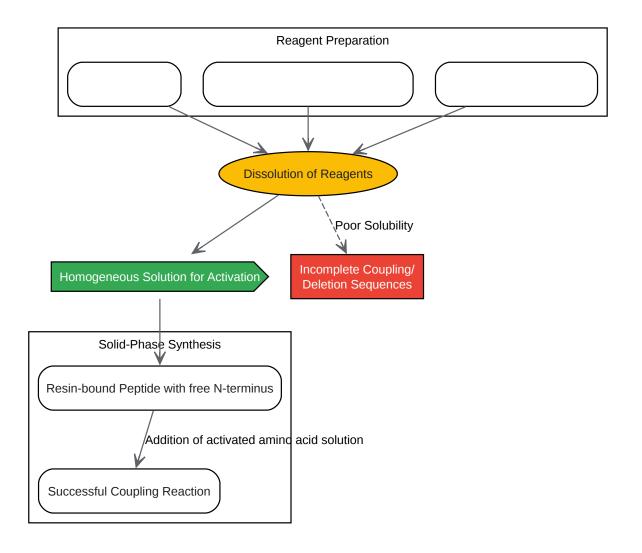


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Workflow for Solubility Determination



This diagram illustrates the critical role of solubility in the coupling step of Fmoc-based SPPS.



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Impact of Solubility in SPPS

Conclusion

While specific quantitative solubility data for **Fmoc-Phe-OH-d5** remains limited in publicly available literature, a strong and reliable solubility profile can be inferred from its non-deuterated analog, Fmoc-Phe-OH. It exhibits excellent solubility in polar aprotic solvents like DMF and DMSO, which are integral to its primary application in solid-phase peptide synthesis. For applications requiring precise concentration control, it is recommended that researchers



empirically determine the solubility in their specific solvent system using a standardized protocol, such as the one outlined in this guide.

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